molecular formula C13H11F3N2O3 B8404583 ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate

ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate

Cat. No. B8404583
M. Wt: 300.23 g/mol
InChI Key: YYIXIHDJQDVVCB-UHFFFAOYSA-N
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Patent
US08729271B2

Procedure details

A solution of ethyl 4-pyrazolecarboxylate (500 mg), 4-(trifluoromethoxy)iodobenzene (1.00 g), trans-1,2-bis(methylamino)cyclohexane (100 mg), copper iodide (70 mg) and cesium carbonate (1.7 g) in dioxane (5.0 mL) was stirred while heating at 100° C. for 5 hr. The reaction mixture was filtered through Celite and the solvent was then distilled off under reduced pressure. The resulting residue was purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=98:2-80:20) to afford ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate (100 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:3]=[N:2]1.[F:11][C:12]([F:22])([F:21])[O:13][C:14]1[CH:19]=[CH:18][C:17](I)=[CH:16][CH:15]=1.CN[C@@H]1CCCC[C@H]1NC.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.[Cu](I)I>[F:11][C:12]([F:21])([F:22])[O:13][C:14]1[CH:19]=[CH:18][C:17]([N:1]2[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:3]=[N:2]2)=[CH:16][CH:15]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=CC(=C1)C(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)I)(F)F
Name
Quantity
100 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
cesium carbonate
Quantity
1.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
70 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=98:2-80:20)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)N1N=CC(=C1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 9.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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